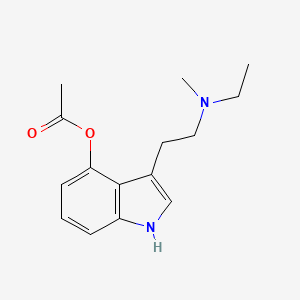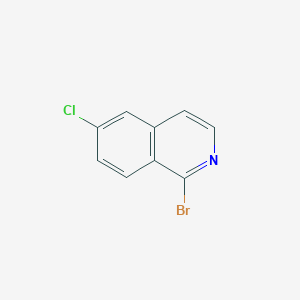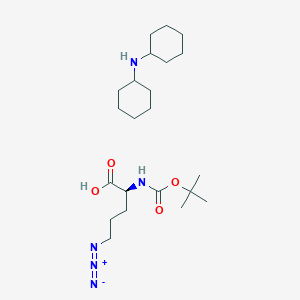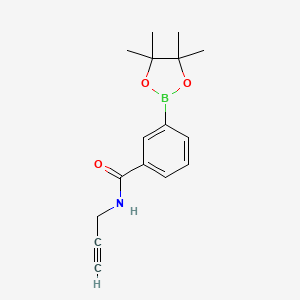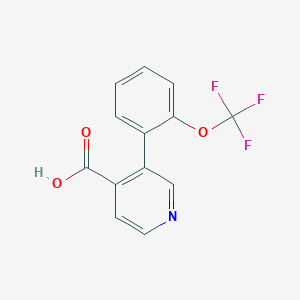
3-(2-(Trifluormethoxy)phenyl)isonicotinsäure
Übersicht
Beschreibung
3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is a chemical compound with a molecular formula of C13H9F3N2O3 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group is a methoxy group whose hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is based on its molecular formula C13H9F3N2O3 . It contains a trifluoromethoxy group attached to a phenyl group, which is further connected to an isonicotinic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid include its molecular weight, which is 298.22 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Medizin: Pharmakologische Wirkstoffentwicklung
3-(2-(Trifluormethoxy)phenyl)isonicotinsäure: wird als Vorläufer bei der Synthese biologisch aktiver Verbindungen verwendet. Seine Derivate werden hinsichtlich ihres Potenzials als P2X7-Antagonisten in der Schmerztherapie untersucht . Zusätzlich dient es als Baustein für die Herstellung von Aldosteron-Synthase-Inhibitoren, die bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz Anwendung finden .
Materialwissenschaft: Synthese von fortgeschrittenen Materialien
In der Materialwissenschaft wird diese Verbindung hinsichtlich ihrer Rolle bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften untersucht. Sie wird zur Herstellung von Organoborverbindungen verwendet, die bei Suzuki-Miyaura-Kupplungsreaktionen eine zentrale Rolle spielen, einem grundlegenden Verfahren zur Herstellung von Kohlenstoff-Kohlenstoff-Bindungen in komplexen organischen Molekülen .
Umweltwissenschaften: Schadstoffbehandlung
Die Trifluormethoxygruppe in This compound ist in der Umweltwissenschaft von Interesse für ihre potenzielle Verwendung in Strategien zur Schadstoffsanierung. Forscher untersuchen ihre Anwendung beim Abbau persistenter organischer Schadstoffe durch fortgeschrittene Oxidationsprozesse .
Analytische Chemie: Chemische Analyse
Diese Verbindung ist ein wertvolles Reagenz in der analytischen Chemie, wo es zur Entwicklung von analytischen Standards und Kalibrierlösungen für die Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) verwendet wird, was die Detektion und Quantifizierung komplexer Moleküle unterstützt .
Biochemie: Enzym-Inhibitionsstudien
In der Biochemie wird This compound zur Untersuchung von Enzym-Substrat-Interaktionen verwendet. Seine strukturellen Analoga werden synthetisiert, um als Enzyminhibitoren oder Substrate zu fungieren, um die biochemischen Pfade und Wirkmechanismen zu verstehen .
Organische Synthese: Zwischenprodukt für komplexe Moleküle
Die Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Sie ist besonders wertvoll bei der Herstellung von neuen Pharmazeutika und Agrochemikalien, wo eine präzise Manipulation der funktionellen Gruppen für die gewünschte biologische Aktivität entscheidend ist .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules, including multisubstituted purines for use as p2x7 antagonists in the treatment of pain .
Mode of Action
It’s worth noting that isoniazid, a compound with a similar structure, is a prodrug and must be activated by bacterial catalase . The activated form interacts with its targets, causing changes in their function .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown potential in the treatment of pain and as aldosterone synthase inhibitors .
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYOHOOYOJDATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
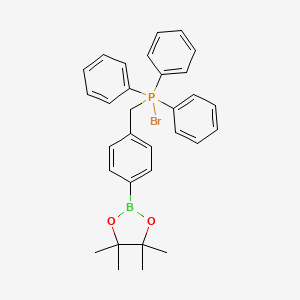

![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

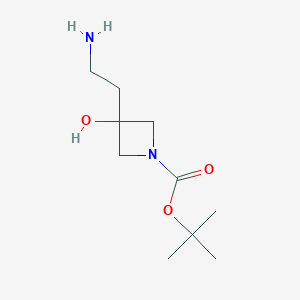
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
